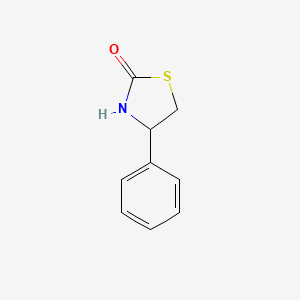

4-Phenylthiazolidin-2-one

説明

Significance of Thiazolidinone Scaffolds in Medicinal Chemistry and Organic Synthesis

Thiazolidinone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. scispace.comnih.gov This versatility has made them a cornerstone in the design and synthesis of a wide array of biologically active compounds. scispace.com The thiazolidinone nucleus is a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. questjournals.org The position of the carbonyl group gives rise to different isomers, such as 2-thiazolidinones, 4-thiazolidinones, and 5-thiazolidinones. nih.gov

In medicinal chemistry, thiazolidinone derivatives have been extensively investigated for a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. nih.gov The ability to introduce a variety of substituents at different positions on the thiazolidinone ring allows for the fine-tuning of their biological activity and pharmacokinetic properties. nih.gov

From an organic synthesis perspective, the thiazolidinone ring serves as a valuable building block. Its reactive sites, particularly the active methylene (B1212753) group at the C5 position, allow for a range of chemical modifications. nih.govbiointerfaceresearch.com Reactions such as Knoevenagel condensation, acylation, and alkylation are commonly employed to create diverse libraries of thiazolidinone derivatives for further investigation. scispace.comnih.gov

Overview of the Chemical Class: Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds that are structurally related to thiazolidine, featuring a carbonyl group within the five-membered ring. The core structure consists of a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at either the 2, 4, or 5 position. nih.gov

Historical Context of Thiazolidinone Research

The exploration of thiazolidinone chemistry dates back to the early 20th century. researchgate.net However, a significant surge in interest from the medicinal chemistry and pharmacology communities occurred around the 1960s. nih.govresearchgate.net This increased attention led to the publication of numerous scientific papers and patents focusing on novel thiazolidinone analogs. researchgate.net Early research laid the groundwork for understanding the synthesis and reactivity of this heterocyclic system, paving the way for its later development as a pharmacologically important scaffold. The discovery of the diverse biological activities of thiazolidinone derivatives solidified their importance in the field of drug discovery and development. scispace.com

Current Research Landscape of 4-Phenylthiazolidin-2-one Derivatives

Current research on derivatives of this compound is vibrant, with a focus on synthesizing new compounds and evaluating their biological potential. A key intermediate in this research is 4-Imino-3-phenyl-thiazolidin-2-one . pensoft.net This compound serves as a versatile starting material for further functionalization, particularly at the C5 position. pensoft.net

One common synthetic strategy involves the Knoevenagel condensation of 4-imino-3-phenyl-thiazolidin-2-one with various aromatic aldehydes. pensoft.net This reaction, often catalyzed by a base like monoethanolamine in acetic acid, yields 5-arylidene derivatives. pensoft.net Another avenue of investigation is the nitrosation of the C5 position, leading to the formation of oxime derivatives. biointerfaceresearch.compensoft.net

Recent studies have explored the synthesis of a range of C5 substituted 4-phenylimino-thiazolidin-2-ones and evaluated their potential as anti-inflammatory agents. biointerfaceresearch.com Furthermore, research has demonstrated the synthesis of novel N3-substituted derivatives of 4-iminothiazolidine-2-one and their potential as antioxidants. pensoft.net These studies highlight the ongoing efforts to explore the chemical space around the this compound scaffold to discover new molecules with valuable biological activities.

| Compound Name | Starting Material | Reaction Type |

| 4-Imino-3-phenyl-thiazolidin-2-one | 3-Phenyl-4-thioxo-thiazolidine-2-one | Aminolysis |

| 5-Arylidene-4-imino-3-phenyl-thiazolidin-2-one | 4-Imino-3-phenyl-thiazolidin-2-one and Aromatic Aldehyde | Knoevenagel Condensation |

| 4-Imino-3-phenyl-thiazolidine-2,5-dione 5-oxime | 4-Imino-3-phenyl-thiazolidin-2-one | Nitrosation |

| 5-Aryl-hydrazono-4-phenylimino-thiazolidin-2-one | 4-Phenylimino-thiazolidin-2-one | Azo coupling |

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROGLEWKVOIXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylthiazolidin 2 One and Its Derivatives

Classical Synthesis Approaches

Classical methods for synthesizing the 4-thiazolidinone (B1220212) scaffold predominantly rely on cyclocondensation reactions. nih.govnih.gov These approaches are valued for their reliability and the ability to construct the core heterocyclic structure from readily available starting materials. The versatility of these methods allows for the introduction of a wide range of substituents on the thiazolidinone ring, enabling the creation of diverse chemical libraries.

Condensation reactions are the most prevalent strategies for the formation of the 4-thiazolidinone ring. nih.govhilarispublisher.com These reactions typically involve the formation of carbon-nitrogen and carbon-sulfur bonds in a sequential or concerted manner to build the heterocyclic system. Common reagents used for this purpose include thiosemicarbazides, α-mercaptocarboxylic acids and their analogues, which react with various electrophiles to achieve cyclization. hilarispublisher.com

A widely employed method for the synthesis of 2-imino-4-thiazolidinones involves the reaction of thiosemicarbazides or their corresponding thiosemicarbazones with α-haloesters or α-halocarboxylic acids. nih.govmdpi.comresearchgate.net For instance, 4-phenyl-3-thiosemicarbazones can be reacted with compounds like ethyl 2-bromoacetate to yield highly functionalized thiazolidinone derivatives. nih.gov The reaction is thought to proceed via an initial S-alkylation of the thiosemicarbazone in its thiol tautomeric form, followed by an intramolecular cyclization with the loss of an alcohol or water molecule to form the thiazolidinone ring. nih.gov

Similarly, 2-substituted-1,3-thiazolidine-4-ones can be synthesized through the reaction of thiosemicarbazones with chloroacetic acid in the presence of a weak base like anhydrous sodium acetate. researchgate.net This approach has been successfully used to prepare a variety of novel thiazolidinones derived from substituted indoles. mdpi.com

| Starting Material | Halogenated Compound | Product | Yield (%) | Reference |

| 4-Phenyl-3-thiosemicarbazone of 4-nitrobenzaldehyde | Ethyl 2-bromoacetate | 2-((4-Nitrobenzylidene)hydrazono)-3-phenylthiazolidin-4-one | 85% | nih.gov |

| Thiosemicarbazone of 1-benzyl-1H-indole-3-carbaldehyde | Chloroacetic Acid | 2-(2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | 94% | mdpi.com |

| Thiosemicarbazone of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | Chloroacetic Acid | 2-(2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | 94% | mdpi.com |

One of the most common and versatile methods for synthesizing the 4-thiazolidinone core is the cyclocondensation reaction involving thioglycolic acid (α-mercaptoacetic acid) or its analogues. hilarispublisher.comhueuni.edu.vn This reaction typically proceeds via a Schiff base intermediate, which is formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.netresearchgate.net

The general mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base. nih.govresearchgate.net This is followed by an intramolecular cyclization via the attack of the imine nitrogen on the carbonyl group of the acid, with subsequent elimination of a water molecule to yield the 2,3-disubstituted-4-thiazolidinone. researchgate.netjmchemsci.com This reaction can be carried out by refluxing the Schiff base with thioglycolic acid in a suitable solvent like DMF or toluene (B28343). hueuni.edu.vnnih.gov

| Amine | Aldehyde | Thio-acid | Product Example | Reference |

| Aniline | Benzaldehyde | Thioglycolic acid | 2,3-diphenylthiazolidin-4-one | hilarispublisher.com |

| p-Aminobenzoic acid | p-Hydroxybenzaldehyde derivative | Thioglycolic acid | 4-Thiazolidinone derivative of p-aminobenzoic acid | hilarispublisher.com |

| (7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic Aldehydes | Mercaptoacetic acid | Coumarin-based bis-thiazolidinones | nih.gov |

| Isonicotinic acid hydrazide | Aromatic Aldehydes | Thioglycolic acid | Thiazolidine derivatives of isonicotinic acid hydrazide | researchgate.net |

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like 4-thiazolidinones from simple starting materials in a single synthetic operation. researchgate.netacs.org These one-pot reactions eliminate the need for isolating intermediates, thereby saving time, reagents, and reducing waste. researchgate.net

A common three-component reaction for 4-thiazolidinone synthesis involves the condensation of an amine, an aldehyde (or ketone), and thioglycolic acid. nih.govhilarispublisher.com This approach has been facilitated by various catalytic systems and reaction conditions, including heterogeneous catalysts, ionic liquids, and microwave or ultrasound irradiation, to improve yields and reaction times. nih.govhilarispublisher.comresearchgate.net For example, nano-CdZr₄(PO₄)₆ has been used as a heterogeneous catalyst under ultrasonic irradiation for the facile one-pot, three-component synthesis of thiazolidinones. nih.gov Another approach involves a four-component reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes to produce novel thiazolidinone derivatives in excellent yields. researchgate.netfigshare.com

The methylene (B1212753) group at the C5 position of the 4-thiazolidinone ring is flanked by a carbonyl group and a sulfur atom, rendering its protons acidic and the carbon nucleophilic. nih.gov This "active methylene" group is a key site for C-C bond formation and the synthesis of 5-substituted derivatives.

A prominent reaction involving this position is the Knoevenagel condensation with various aldehydes and ketones. nih.gov This reaction, typically catalyzed by a base like piperidine (B6355638) or sodium acetate, leads to the formation of 5-arylidene or 5-alkylidene-4-thiazolidinone derivatives. nih.govresearchgate.net These derivatives are important scaffolds in medicinal chemistry. The active methylene group can also participate in Michael-type addition reactions with α,β-unsaturated compounds, such as arylidene malononitriles, to yield various adducts. nih.gov

The pre-formed 4-thiazolidinone ring serves as a versatile template that can be further modified at several positions to generate a diverse range of derivatives.

C5 Position : As discussed previously, the active methylene group at C5 is a primary site for functionalization. Knoevenagel condensation with aldehydes is a cornerstone reaction to introduce arylidene substituents. nih.govresearchgate.net The C5 position can also be halogenated, and the resulting 5-halo derivatives are effective reagents for further synthetic transformations. nih.gov Additionally, the active methylene can be coupled with aryl-diazonium salts to form arylhydrazones or condensed with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to yield corresponding enamines. nih.gov

N3 Position : The nitrogen atom at the 3-position can be functionalized through various reactions. For instance, N-acetylation can be achieved by reacting the 4-thiazolidinone with acetic anhydride (B1165640). researchgate.net N-substitution with alkyl or aryl groups is also a common modification to explore structure-activity relationships.

C2 Position : The substituent at the C2 position is typically introduced during the initial ring formation, often derived from the aldehyde or ketone used in the synthesis. researchgate.net Modifications at this position on the pre-formed ring are less common but can be achieved through specific synthetic routes.

These functionalization strategies allow for the fine-tuning of the physicochemical and biological properties of the 4-thiazolidinone scaffold.

Functionalization of the Thiazolidine Ring System

Substitution at the N3 Position

The nitrogen atom at the 3-position of the 4-phenylthiazolidin-2-one ring is a common site for chemical modification. Introducing different substituents at this position can significantly influence the molecule's properties. One prevalent method for N3 substitution involves the synthesis of a dipeptide-thiazolidinone hybrid. This can be achieved through a solid-phase approach, which allows for the rapid generation of a library of dipeptide derivatives nih.gov.

Another approach involves the multicomponent reaction of an amine, a carbonyl compound, and a mercapto-acid. This one-pot synthesis is an efficient way to introduce a wide range of substituents at the N3 position. For instance, the reaction of an appropriate phenethylamine (B48288) and aldehyde in the presence of mercaptoacetic acid in refluxing toluene leads to the formation of N3-substituted thiazolidin-4-ones researchgate.net. The initial step is the formation of a Schiff base intermediate from the amine and aldehyde, which then undergoes cyclocondensation with the mercaptoacetic acid.

The following table summarizes representative examples of N3-substituted this compound derivatives and the synthetic methods employed.

| N3 Substituent | Starting Materials | Reaction Conditions | Reference |

| Dipeptide | Protected ornithine, dipeptides | Solid-phase synthesis | nih.gov |

| Substituted phenethyl | Substituted phenethylamine, 4-nitrobenzaldehyde, mercaptoacetic acid | Refluxing toluene | researchgate.net |

Functionalization at the C5 Position: Arylidene Derivatives

The carbon at the 5-position of the this compound ring possesses an active methylene group, making it a prime location for functionalization, particularly through Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. This reaction is a cornerstone for creating a diverse library of compounds with extended conjugation and varied electronic properties.

The synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives, a closely related scaffold, is typically achieved by reacting thiazolidine-2,4-dione with an appropriate aldehyde in the presence of a base like piperidine in ethanol (B145695) nih.gov. A similar strategy is applied to this compound. For instance, the condensation of 2,3-diphenylthiazolidin-4-one with aromatic aldehydes readily forms 5-benzylidene derivatives researchgate.net. The reaction conditions for these condensations can vary, with some protocols utilizing acetic acid as a medium biointerfaceresearch.com.

The synthesis of 5-substituted thiazolidin-4-ones can also be achieved through a Knoevenagel reaction between a thiazolidin-4-one precursor and an aromatic aldehyde in the presence of piperidine nih.govmdpi.com.

The table below provides examples of different arylidene derivatives synthesized from this compound and its analogs.

| Aromatic Aldehyde | Catalyst/Solvent | Product | Reference |

| Benzaldehyde | Piperidine | 5-Benzylidene-4-phenylthiazolidin-2-one | nih.govmdpi.com |

| Various aromatic aldehydes | Acetic acid | 5-Arylidene-4-phenylimino-thiazolidin-2-ones | biointerfaceresearch.com |

| 3,4,5-Trimethoxybenzaldehyde | - | 5-Arylidene derivatives of 2,3-disubstituted-1,3-thiazolidin-4-ones | researchgate.net |

| Various aromatic aldehydes | Piperidine/Ethanol | 5-Arylidene-thiazolidine-2,4-dione | nih.gov |

Modern and Green Chemistry Synthetic Routes

In recent years, the development of more environmentally friendly and efficient synthetic methods has been a major focus in organic chemistry. This has led to the exploration of catalyst-free, nanomaterial-based, and microwave-assisted approaches for the synthesis of this compound and its derivatives.

Catalyst-Free Synthesis Approaches

Catalyst-free synthetic methods are highly desirable as they reduce the cost and environmental impact of chemical processes by eliminating the need for, often expensive and toxic, catalysts. A notable example is the synthesis of functionalized thiazolidines from 5-arylidenethiazolidin-4-ones through a sequential hydrolysis and intramolecular aza-Michael addition at room temperature rsc.org. This method provides good to excellent yields and high diastereoselectivity without the need for any catalyst.

Another approach involves the catalyst-free synthesis of compounds containing both iminodihydrofuran and thiazolidinone rings through sequential Michael addition/heterocyclization and nucleophilic substitution/heterocyclization reactions researchgate.net. While not directly producing this compound, this demonstrates the potential of catalyst-free methodologies in constructing complex heterocyclic systems that could be adapted for the target compound.

The following table highlights key features of catalyst-free synthesis methods.

| Reaction Type | Starting Material | Key Features | Reference |

| Sequential hydrolysis/intramolecular aza-Michael addition | 5-Arylidenethiazolidin-4-ones | Room temperature, high yields, excellent diastereoselectivity | rsc.org |

| Michael addition/heterocyclization | Iminodihydrofuran thiosemicarbazones | Eco-friendly, sequential reactions | researchgate.net |

Nanomaterial-Based Synthesis

The use of nanomaterials as catalysts has gained significant attention due to their high surface area-to-volume ratio and unique catalytic properties, often leading to enhanced reaction rates and yields. Several studies have reported the use of nano-catalysts for the synthesis of thiazolidinone derivatives.

For instance, nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes have been used as a catalyst for the synthesis of bis-thiazolidinones under ultrasonic conditions orgchemres.org. This method offers advantages such as easy work-up, short reaction times, and catalyst reusability. Similarly, l-proline-functionalized silica-coated Fe3O4 nanoparticles have been employed as an efficient catalyst for the three-component synthesis of thiazolidin-4-ones pnu.ac.ir.

Other nanomaterials like nano-CuFe2O4@chitosan and CoFe2O4@SiO2/PrNH2 nanoparticles have also been successfully used as magnetically recoverable catalysts for the one-pot synthesis of thiazolidinone derivatives researchgate.net. These magnetic nanocatalysts simplify the purification process as they can be easily separated from the reaction mixture using an external magnet.

The table below summarizes various nanomaterial-based synthetic approaches.

| Nanocatalyst | Reaction Type | Advantages | Reference |

| Nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes | One-pot pseudo-five-component reaction | Ultrasonic conditions, short reaction times, catalyst reusability | orgchemres.org |

| l-proline-functionalized silica-coated Fe3O4 nanoparticles | Three-component reaction | Efficient, green methodology | pnu.ac.ir |

| Nano-CuFe2O4@chitosan | One-pot condensation | Magnetically recoverable, reflux conditions | researchgate.net |

| CoFe2O4@SiO2/PrNH2 nanoparticles | One-pot condensation | Magnetically recoverable, high yields | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been widely applied to the synthesis of various heterocyclic compounds, including 4-thiazolidinone derivatives.

The synthesis of 2-hydrazolyl-4-thiazolidinones has been achieved through a microwave-assisted three-component tandem reaction of aldehydes, thiosemicarbazides, and maleic anhydride nih.gov. This method provides good yields in short reaction times. Another example is the microwave-assisted cyclocondensation of Schiff bases with thioglycolic acid to produce 4-oxo-thiazolidine derivatives, which has been shown to be more efficient than conventional heating researchgate.net.

Microwave irradiation has also been employed for the solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones from thiourea (B124793), chloroacetic acid, and an aldehyde nih.gov. This approach aligns with the principles of green chemistry by reducing solvent waste. Furthermore, the synthesis of various 2-(substituted phenyl)-3-(5-substituted phenyl-4H-1,2,4-triazol-3-yl)-thiazolidine-4-ones has been reported using microwave irradiation, highlighting the broad applicability of this technique semanticscholar.org.

The following table provides an overview of microwave-assisted synthetic methods for thiazolidinone derivatives.

| Reaction Type | Key Reagents | Advantages | Reference |

| Three-component tandem reaction | Aldehydes, thiosemicarbazides, maleic anhydride | Rapid, good yields | nih.gov |

| Cyclocondensation | Schiff bases, thioglycolic acid | Higher yields, shorter reaction times than conventional heating | researchgate.net |

| One-pot condensation | Thiourea, chloroacetic acid, aldehyde | Solvent-free, green method | nih.gov |

| Cyclocondensation | Schiff bases, thioglycolic acid | Shorter reaction times | semanticscholar.org |

| One-pot reaction | 6-hydroxy-4-methyl-2H-chromen-2-one, selenium dioxide | Shorter reaction times | mdpi.com |

Solvent-Free Synthesis

The development of solvent-free synthetic methodologies for this compound and its derivatives represents a significant advancement in green chemistry. These methods aim to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents, leading to cleaner reaction profiles, easier product isolation, and improved safety. Techniques such as microwave irradiation and mechanochemical grinding have emerged as powerful tools for achieving these goals, often resulting in shorter reaction times and higher yields compared to conventional methods.

One prominent approach involves the one-pot condensation of a thiourea derivative, an aldehyde, and chloroacetic acid under microwave irradiation without any solvent. nih.gov This method provides a rapid and efficient route to various 2-imino-4-thiazolidinone derivatives. The reaction benefits from the direct and uniform heating provided by microwaves, which accelerates the rate of reaction. nih.gov

Another effective solvent-free technique is mechanochemistry, where mechanical energy, such as grinding or milling, is used to initiate chemical reactions. nih.gov This approach has been successfully employed for the synthesis of thiazolidinone-triazole derivatives by grinding the reactants in a ball mill. nih.gov The use of a custom-made copper flask in some of these reactions can also serve as a catalyst, promoting cycloaddition reactions in a solventless environment. nih.gov

Furthermore, efficient solvent-free syntheses have been developed for other thiazolidinone derivatives by reacting mercaptoacetic acid, aldehydes or ketones, and hydrazines. researchgate.net These multi-component reactions under solvent-free conditions offer a straightforward and atom-economical pathway to complex heterocyclic structures. researchgate.net The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly from the reaction mixture.

The following tables summarize key research findings for the solvent-free synthesis of various thiazolidinone derivatives, highlighting the diversity of reactants and conditions employed.

Table 1: Microwave-Assisted Solvent-Free Synthesis of Thiazolidinone Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Thiourea, Chloroacetic Acid, Aldehyde | Microwave Irradiation | 5-Arylidene-2-imino-4-thiazolidinones | Not specified | Not specified | nih.gov |

| 4-Bromoacetylpyridine, Substituted N-phenylthiourea | Microwave Irradiation | N-phenyl-4-(pyridin-4-yl)thiazoles | Good to excellent | 5 min | researchgate.net |

| Thiosemicarbazide, 2-aryl-4-formylthiazole | Microwave Irradiation | Thiosemicarbazone-based thiazole (B1198619) adducts | High | 5 min | nih.gov |

Table 2: Mechanochemical Solvent-Free Synthesis of Thiazolidinone Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| (Z)-2-(phenylamino)-5-[2-(prop-2-yn-1-yloxy)benzylidene]thiazol-4(5H)-one, Benzyl azides | Copper Vail, Grinding (Ball Milling) | Thiazolidinone-triazole derivatives | Not specified | Not specified | nih.gov |

Table 3: General Solvent-Free Synthesis of Thiazolidinone Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine, Mercaptoacetic acid, Cyclohexanone | Solvent-free | 2-Cyclohexanyl-3-(N-phenyl)-1,3-thiazolidin-4-one | Not specified | Not specified | researchgate.net |

| 2,4-Dinitrophenylhydrazine, Mercaptoacetic acid, Benzaldehyde | Solvent-free | 2-Phenyl-3-(N-2,4-dinitrophenyl)-1,3-thiazolidin-4-one | Not specified | Not specified | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques in 4 Phenylthiazolidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms within the 4-Phenylthiazolidin-2-one molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment.

For this compound, the ¹H NMR spectrum typically reveals distinct signals corresponding to the protons of the phenyl ring and the thiazolidinone core. The protons on the phenyl group usually appear as a multiplet in the aromatic region (around 7.15–7.44 ppm). The protons of the thiazolidinone ring exhibit characteristic signals. For instance, the methylene (B1212753) protons (S-CH₂) adjacent to the sulfur atom may appear as doublets due to their non-equivalence. researchgate.net The proton attached to the chiral carbon (C4) and the N-H proton of the amide group also show specific chemical shifts, often observed around 6-6.7 ppm and 8.3-12 ppm, respectively. researchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Phenyl) | ~7.15 - 7.44 (multiplet) |

| N-H (Amide) | ~8.3 - 12 |

| C-H (Heterocyclic Ring) | ~6 - 6.7 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum of this compound displays signals for the carbonyl carbon (C=O) of the thiazolidinone ring at a characteristically downfield position, often above 170 ppm. The carbon atoms of the phenyl ring typically resonate in the range of 125-140 ppm. The carbons of the thiazolidinone ring itself, C2, C4, and C5, also have specific chemical shifts that aid in the complete structural assignment of the molecule.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | >170 |

| Aromatic (Phenyl) | ~125 - 140 |

| C2 (Thiazolidinone Ring) | Variable |

| C4 (Thiazolidinone Ring) | Variable |

| C5 (Thiazolidinone Ring) | Variable |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1670-1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). The N-H stretching vibration of the amide group usually appears as a band in the range of 3100-3300 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, and C-N and C-S stretching vibrations can also be identified at lower frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3100 - 3300 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C=O (Amide) | Stretching | ~1670 - 1700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ corresponds to the exact molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for thiazolidinone derivatives involve the cleavage of the heterocyclic ring, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the phenyl group and the thiazolidinone core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.

A single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial orientation of the phenyl ring relative to the thiazolidinone ring. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl group and the carbonyl group of the thiazolidinone ring are the primary chromophores. The spectrum typically shows strong absorption bands in the UV region, with the exact position of the absorption maxima (λ_max) being sensitive to the solvent and the substitution pattern on the phenyl ring. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the observed electronic transitions. researchgate.net

Computational and Theoretical Studies of 4 Phenylthiazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic lens through which the intrinsic properties of a molecule can be examined. For derivatives of 4-phenylthiazolidin-2-one, these methods have been pivotal in understanding their stability, electronic behavior, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) has been extensively employed to investigate the molecular structure and properties of this compound derivatives. d-nb.infonih.govmdpi.com By utilizing methods such as B3LYP with basis sets like 6-311G(d,p), researchers have been able to calculate the optimized molecular geometry, including bond lengths and angles. d-nb.infonih.govresearchgate.net These theoretical calculations often show good agreement with experimental data obtained from X-ray crystallography. d-nb.infonih.govresearchgate.netnih.gov For instance, in a study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, the calculated geometric parameters were largely consistent with experimental findings, with only minor deviations. d-nb.info The predicted C-C-C bond angles of the phenyl ring, for example, were in the range of 119.1–120.3°, closely matching the experimental values of 117.9–120.8°. d-nb.info

DFT calculations also provide valuable information about the electronic properties of these molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap (ΔE) is indicative of the molecule's chemical reactivity and intramolecular charge transfer (ICT) capabilities. d-nb.infonih.gov For 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, the HOMO and LUMO energies were calculated to be -6.9947 eV and -2.3043 eV, respectively, resulting in an energy gap of 4.6905 eV. d-nb.infonih.gov This suggests a potential for π–π* electronic transitions. d-nb.infonih.gov

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile | B3LYP/6-311G(d,p) | -6.9947 | -2.3043 | 4.6905 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular charge transfer (ICT) within a molecule. d-nb.infonih.govresearchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies using second-order perturbation theory. nih.govresearchgate.net

For the derivative 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, NBO analysis revealed significant ICT interactions that contribute to the molecule's stability. d-nb.infonih.govresearchgate.net The most substantial interactions were identified as:

LP(1)N5 → BD(2)C10–C11*: This interaction, with a stabilization energy of 52.48 kcal/mol, indicates a strong delocalization of the lone pair electrons of the nitrogen atom (N5) to the antibonding orbital of the adjacent C10-C11 bond. d-nb.infonih.govresearchgate.net

LP(2)O2 → BD(1)N5–C9*: This interaction has a stabilization energy of 30.63 kcal/mol, showing charge transfer from the lone pair of the oxygen atom (O2) to the antibonding orbital of the N5-C9 bond. d-nb.infonih.govresearchgate.net

BD(2)C17–C19 → BD(2)C14–C15*: With a stabilization energy of 23.30 kcal/mol, this interaction represents delocalization from a bonding orbital in the phenyl ring to an adjacent antibonding orbital. d-nb.infonih.govresearchgate.net

These ICT interactions, particularly the π → π, n → σ, and n → π* orbital overlaps, play a crucial role in stabilizing the molecular system. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1)N5 | BD(2)C10–C11 | 52.48 |

| LP(2)O2 | BD(1)N5–C9 | 30.63 |

| BD(2)C17–C19 | BD*(2)C14–C15 | 23.30 |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. d-nb.inforesearchgate.netmpg.de It allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands observed in experimental UV-Vis spectra. d-nb.inforesearchgate.netnih.gov

In the study of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, TD-DFT calculations were performed to assign the electronic transitions observed in its experimental spectrum. d-nb.infonih.govresearchgate.net The experimental spectrum showed two intense bands at 249 nm and 296 nm. d-nb.inforesearchgate.netnih.gov The TD-DFT calculations predicted these bands at 237.9 nm (with an oscillator strength, f = 0.1618) and 276.4 nm (f = 0.3408), respectively. d-nb.inforesearchgate.netnih.gov These transitions were assigned as follows:

The band at 237.9 nm was attributed to the H-3 → L (94%) excitation. d-nb.inforesearchgate.netnih.gov

The band at 276.4 nm was assigned to the H → L (95%) excitation. d-nb.inforesearchgate.netnih.gov

The good agreement between the calculated and experimental values validates the use of TD-DFT for understanding the electronic properties of this class of compounds. d-nb.info

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|

| 249 | 237.9 | 0.1618 | H-3 → L (94%) |

| 296 | 276.4 | 0.3408 | H → L (95%) |

Molecular Docking and Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their interactions and binding affinity. openaccessjournals.com This method is crucial in drug design for identifying potential drug candidates and optimizing their structures. openaccessjournals.com

Ligand-Protein Interactions and Binding Affinity

Molecular docking studies have been instrumental in evaluating the potential of this compound derivatives as inhibitors of various protein targets. tandfonline.comnih.gov For instance, derivatives have been docked into the active sites of enzymes like human B-lactate dehydrogenase and Aurora-A kinase. d-nb.infonih.gov These studies help to elucidate the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. ijpsonline.comijpsonline.com

In one study, a thiazole (B1198619) derivative was docked into the active site of human B-lactate dehydrogenase (PDB ID: 1T2F). d-nb.infonih.gov The binding interactions and the docking score provide a measure of the binding affinity. d-nb.info Similarly, novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and evaluated as potential Aurora-A kinase inhibitors through docking studies. nih.gov Another study investigating 3-(4,6-dichloro-1,3,5-triazin-2-yl)-2-phenylthiazolidin-4-one derivatives against TNF-α also utilized molecular docking to understand the structure-activity relationship. ijpsonline.com

Pharmacophore Modeling for Activity Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific receptor and exert a biological effect. nih.govijpsonline.com These models can be generated from the structures of known active ligands or from the ligand-protein complex itself. nih.gov

For this compound derivatives, pharmacophore modeling has been used to guide the optimization of their activity. ijpsonline.comijpsonline.com In a study on anti-inflammatory triazine-thiazolidinone derivatives, a pharmacophore model was generated for the most active compounds. ijpsonline.com The model highlighted that hydrophobicity is a key feature for activity optimization. ijpsonline.comijpsonline.com By understanding these crucial features, new compounds with potentially enhanced activity can be designed and synthesized. ijpsonline.com

In Silico ADMET Predictions

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are crucial computational methods in drug discovery for the early assessment of a compound's pharmacokinetic and toxicological profile. deeporigin.com These predictions help to identify molecules with drug-like properties and reduce the likelihood of late-stage clinical failures. deeporigin.comoncodesign-services.com For thiazolidinone derivatives, in silico ADME studies have been employed to evaluate their potential as viable drug candidates.

Studies on various thiazolidinone derivatives have shown that these compounds generally exhibit favorable ADMET profiles. mdpi.comnih.gov For instance, a series of novel thiazolidine-2,4-dione derivatives were evaluated, and the in silico ADME studies revealed that all the compounds were found to be drug-like. nih.gov Similarly, an analysis of quinazolin-2,4-dione derivatives, including phenylthiazolidin-4-one moieties, found that the most promising antibacterial compounds possessed acceptable pharmacokinetic and drug-likeness properties. nih.govresearchgate.net These computational assessments are vital for prioritizing which synthesized compounds should proceed to more intensive experimental testing. oncodesign-services.com

Table 1: Representative In Silico ADMET Predictions for Thiazolidinone Derivatives

| Parameter | Predicted Property | Significance in Drug Discovery |

|---|---|---|

| Absorption | Good intestinal absorption | Indicates potential for oral bioavailability. |

| Distribution | Moderate to high plasma protein binding | Affects the amount of free drug available to act on its target. |

| Metabolism | Predicted to be metabolized by Cytochrome P450 enzymes | Helps in anticipating drug-drug interactions. |

| Excretion | Primarily renal and hepatic routes | Determines the compound's half-life and dosing schedule. |

| Toxicity | Generally low predicted organ toxicity and mutagenicity | Early indicator of the compound's safety profile. |

This table represents generalized findings from various in silico studies on thiazolidinone derivatives and is for illustrative purposes.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how a molecule's chemical structure influences its biological activity. oncodesign-services.com For the this compound scaffold, SAR studies have been instrumental in identifying key structural features that can be modified to enhance therapeutic effects such as anticancer, antimicrobial, and anti-inflammatory activities. orientjchem.orgnih.gov By creating and testing a series of related compounds, researchers can determine which functional groups and structural modifications lead to increased potency and selectivity. oncodesign-services.comorientjchem.org

Impact of Substituents on Biological Activity

The type and position of substituents on both the phenyl ring and the thiazolidinone core dramatically influence the biological activity of this compound derivatives. The introduction of various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research has shown that electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO2) groups, can significantly enhance certain biological activities. mdpi.comresearchgate.net For example, substitution with a chloro group on the benzene (B151609) ring was found to improve the antibacterial activity of 5-arylidene-2-(thiazol-2-ylimino)thiazolidin-4-one derivatives. jetir.org In another study, the presence of an electron-withdrawing fluorine atom was beneficial for antitumor activity. Conversely, the introduction of electron-donating groups, like a methoxy (B1213986) group (-OCH3), has been shown to enhance the antioxidant activity of certain thiazolidinone derivatives. mdpi.com The strategic placement of these substituents is a key tactic in optimizing the therapeutic potential of the scaffold. orientjchem.orgjetir.org

Table 2: Impact of Specific Substituents on the Biological Activity of Thiazolidinone Derivatives

| Substituent Group | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Chloro (-Cl) | Phenyl ring (para-position) | Improved antibacterial activity | jetir.org |

| Nitro (-NO2) | Phenyl ring | Enhanced antibacterial effectiveness | mdpi.com |

| Methoxy (-OCH3) | Phenyl ring | Increased antioxidant activity | mdpi.com |

| Fluorine (-F) | Indolin-2-one ring | Beneficial for antitumor activity | |

| 4-bromo-benzylidene | Position 5 of thiazolidinone | Increased antioxidant activity | pensoft.net |

| 4-nitro-benzylidene | Position 5 of thiazolidinone | Increased antioxidant activity | pensoft.net |

Positional Effects of Functional Groups on Thiazolidinone Scaffold

The specific position of functional groups on the thiazolidinone ring system is a critical determinant of the resulting compound's pharmacological properties. The core structure of 4-thiazolidinone (B1220212) allows for modifications at several key positions, most notably the C2, N3, and C5 atoms. orientjchem.orghumanjournals.com

Position 2: This position is one of the most extensively studied for substitutions. frontiersin.org Modifications at the C2 position, often involving the introduction of aryl groups, have been shown to be crucial for a wide range of biological activities. researchgate.netfrontiersin.org For instance, in a series of DPP4 inhibitors, the phenyl moiety at position 2 was found to be a key structural feature for potent inhibition. mdpi.com

Position 5: The C5 position is another key site for modification. The introduction of substituents like arylidene groups at this position has been shown to be important for enhancing antibacterial and cytotoxic activities. jetir.org

The strategic modification of these positions allows for the fine-tuning of the molecule's biological activity, making the thiazolidinone scaffold a versatile platform for drug design. orientjchem.orghumanjournals.com

Table 3: Significance of Substitution Positions on the Thiazolidinone Scaffold

| Position on Scaffold | Common Modifications | Impact on Biological Activity | Reference |

|---|---|---|---|

| C2 | Aryl groups, Imino groups | Crucial for a broad range of activities; often involved in direct interaction with enzyme active sites. | frontiersin.orgmdpi.com |

| N3 | Aryl groups, Alkyl groups, Heterocycles | Influences overall molecular shape and can enhance various biological activities, including antibacterial and antifungal actions. | humanjournals.com |

| C5 | Arylidene groups, Acetic acid groups | Important for modulating antibacterial, antioxidant, and anticancer activities. | jetir.orgpensoft.netfrontiersin.org |

Pharmacological and Biological Activities of 4 Phenylthiazolidin 2 One Derivatives

Antimicrobial Activity

Derivatives of 4-phenylthiazolidin-2-one have shown a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects. These compounds represent a promising class of agents in the search for new treatments for infectious diseases.

The antibacterial potential of this compound derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria. Research has demonstrated that specific substitutions on the thiazolidinone ring system can lead to potent antibacterial agents.

In one study, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were synthesized and assessed for their antimicrobial capabilities. Among the synthesized compounds, derivatives 7c and 7d were identified as the most potent antibacterial agents against the Gram-negative bacterium Escherichia coli and the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, all exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. medwinpublishers.com

Further research into other derivatives has shown varied but significant activity. For instance, some chloro-substituted compounds demonstrated moderate to maximum growth inhibition against all tested bacterial strains. nanobioletters.com Conversely, the introduction of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring was found to decrease the activity against Gram-negative bacterial strains and rendered the compounds inactive against S. aureus. nanobioletters.com

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7c | E. coli, S. aureus, B. subtilis | 6.25 |

| 7d | E. coli, S. aureus, B. subtilis | 6.25 |

| Compound 5 | Gram-positive & Gram-negative bacteria | 8-60 |

The antifungal properties of this compound derivatives have been demonstrated against several fungal pathogens. In a study evaluating novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives, compounds 7a , 7b , and 7e emerged as the most active antifungal agents against Rhizopus oryzae, with an MIC value of 3.125 µg/mL. medwinpublishers.com

Another study focused on a series of thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid, which were screened for their antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net Research on other derivatives showed that hydroxy and nitro derivatives were more potent antifungal agents than the standard medication fluconazole. nanobioletters.com Specifically, certain derivatives displayed considerable antifungal properties against A. niger and C. albicans, with MIC values as low as 62.5 µg/mL for some compounds against C. albicans. researchgate.net

Furthermore, a series of 2,3-diaryl-thiazolidin-4-ones were evaluated, and some compounds exhibited antifungal activity that exceeded or was equipotent with the reference agents bifonazole (B1667052) and ketoconazole. mdpi.comnih.gov The most promising activity was expressed by compound 5 , which showed excellent efficacy against all tested Aspergillus species with an MIC of 0.01 mg/mL and a minimum fungicidal concentration (MFC) of 0.02 mg/mL. mdpi.com However, it is noteworthy that in one study on thirteen newly synthesized 4-thiazolidinones, no antifungal activity was recorded against Candida albicans. researchgate.net

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 7a, 7b, 7e | R. oryaze | 3.125 |

| Compound 2 | C. albicans | 62.5 |

| Compound 7 | A. niger, C. albicans | 125, 62.5 |

| Compound 5 | Aspergillus spp. | 10 |

Thiazolidin-4-one derivatives have also been identified as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study focusing on sulfamethoxazole-incorporated 4-thiazolidinone (B1220212) hybrids revealed significant antimycobacterial activity. Specifically, a series of derivatives showed notable efficacy against Mycobacterium bovis with IC90 values in the range of 0.058–0.22 µg/mL and against M. tuberculosis H37Ra with IC90 values ranging from 0.43 to 5.31 µg/mL. researchgate.net

The most potent compound in this series, 9e , which features a 2,6-difluorophenyl group at the 2-position of the thiazolidinedione ring, demonstrated markedly increased activity. It exhibited an IC90 of 0.058 µg/mL against M. bovis (BCG) and 0.43 µg/mL against the H37Ra strain of M. tuberculosis. researchgate.net These findings highlight the potential of the 4-thiazolidinone scaffold in the development of new antitubercular drugs. Further research has also led to the synthesis of thiazolidine-2,4-dione-based thiosemicarbazone derivatives, which demonstrated antimycobacterial activity in the concentration range of 0.031-64 µg/mL. bohrium.com

Anticancer / Antitumor / Cytotoxic / Anti-proliferative Activity

The this compound core is a key pharmacophore in the design of novel anticancer agents. Derivatives have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines through different mechanisms of action, including the inhibition of crucial cellular enzymes.

Numerous studies have reported the potent cytotoxic activity of this compound derivatives against human breast cancer cell lines, such as MCF-7 and SK-BR-3. In one such study, a series of 2,3-thiazolidin-4-one derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. One derivative, compound 9 , showed a significant dose-dependent inhibition of MCF-7 cells with an IC50 value of 2.58 µM, which was considerably more potent than the natural anticancer agent resveratrol. core.ac.uk Other compounds in the same study demonstrated potent effects against SK-BR-3 cells, with IC50 values below 0.5 µM. researchgate.net

Another investigation into 2,3-diaryl-4-thiazolidinone derivatives found that several compounds had potent anticancer activity against a variety of cancer cells. researchgate.net For instance, certain derivatives were reported to have potent cytotoxicity against MCF-7 and SK-BR-3 cell lines. researchgate.net A separate study synthesized a novel 4-thiazolidinone derivative, Les-3331 , which exhibited high cytotoxic and antiproliferative activity against both MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 5.02 µM and 15.24 µM, respectively. mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | MCF-7 | 2.58 |

| Compound 11d | SK-BR-3 | <0.5 |

| Compound I | MCF-7 | 2.58 |

| Les-3331 | MCF-7 | 5.02 |

A key mechanism contributing to the anticancer effects of this compound derivatives is the inhibition of enzymes that are critical for cancer cell proliferation and survival. Aurora-A kinase, a member of the Aurora kinase family, is a significant target in cancer therapy due to its role in mitotic progression. Overexpression of Aurora-A is observed in a wide range of human tumors.

A series of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and synthesized as potential Aurora-A kinase inhibitors. nih.gov The most promising compound from this series, P-6 , demonstrated potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. nih.gov This enzymatic inhibition was correlated with significant cytotoxic activity against HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values of 0.37 µM and 0.44 µM, respectively. nih.gov These findings suggest that the anticancer effects of this class of compounds are, at least in part, mediated by their ability to target and inhibit Aurora-A kinase, leading to mitotic failure and cell death. nih.gov

Antioxidant Activity

Derivatives of this compound have been identified as potent antioxidant agents. The antioxidant potential of these compounds is often evaluated using in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the phosphomolybdenum method. researchgate.net Research has shown that the antioxidant activity is significantly influenced by the nature of the substituents on the phenyl ring. researchgate.net

For instance, a study on new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid found that derivatives with NO2 and OH radicals had the most significant influence on antioxidant activity. researchgate.net Specifically, the compound 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester was identified as the most active, with a DPPH radical scavenger activity (91.63% inhibition) and total antioxidant capacity similar to the standard antioxidant, ascorbic acid. researchgate.net

In another study, thiazolidin-4-one derivatives containing a xanthine (B1682287) moiety were synthesized and evaluated. nih.gov It was observed that benzylidenethiazolidin-4-one derivatives were more active than their parent compounds. nih.gov The most active compounds were those derived from condensation with 4-hydroxybenzaldehyde, 4-dimethylaminobenzaldehyde, and 2-nitrobenzaldehyde. nih.gov The presence of a chloro group on the phenyl ring at the N3 position of the thiazolidin-4-one core also positively influenced antioxidant properties. nih.gov

Furthermore, a series of novel 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones were synthesized and evaluated for their antioxidant activities using various assays, including DPPH and ABTS+ radical scavenging. nih.govacs.org Compound 11 from this series was identified as the most active antioxidant. nih.govacs.org Similarly, research into 2-(3-Methyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones demonstrated that several compounds possessed potent antioxidant activity.

The table below summarizes the antioxidant activity of selected this compound derivatives.

| Compound Name | Assay | Activity Measurement | Reference |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH Radical Scavenging | I% = 91.63% ± 0.77 | researchgate.net |

| 2-(4-Methoxyphenyl)-N-(4-methylphenyl)thiazolidine-4-carboxamide (3d ) | DPPH Free Radical Scavenging | IC50 = 18.17 µg/mL | mdpi.com |

| 5-(4-Hydroxybenzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one (11 ) | Antioxidant Assays | Most active of the series | nih.govacs.org |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one (7b ) | DPPH Radical Scavenging | High IC50 value | |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)thiazolidin-4-one (7c ) | DPPH Radical Scavenging | High IC50 value |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is a well-documented area of research. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory pathway. nih.govnih.gov

A study involving 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide (B165840) derivatives identified five compounds with pronounced COX-2 inhibition percentages, ranging from 43.32% to 61.75%. nih.gov Structure-activity relationship (SAR) analysis suggested that a 4-hydroxy group on the phenyl ring led to more selective COX-2 inhibition, even surpassing the standard drug celecoxib. nih.gov Similarly, another series of thiazolidin-4-one derivatives synthesized from sulphanilamide showed significant anti-inflammatory activity in both acute and sub-acute models, with several compounds demonstrating maximum inhibition of COX-2 without affecting COX-1. nih.gov

In an evaluation of novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives, compound 7d was found to have a powerful anti-inflammatory profile with an IC50 value of 1.27 µg/mL. medwinpublishers.com SAR studies highlighted that electron-withdrawing substitutions on the phenyl ring were beneficial for activity. researchgate.net Thiazolidinone derivatives have also demonstrated efficacy in in vivo models, such as the carrageenan-induced rat paw edema model. nih.govnih.govutrgv.edu

The table below presents the anti-inflammatory activity of selected this compound derivatives.

| Compound Name | Target/Model | Activity Measurement | Reference |

| 4-(4-Oxo-2-(4-hydroxyphenyl)-1,3-thiazolidin-3-yl)benzenesulfonamide (3b ) | COX-2 Inhibition | 61.75% | nih.gov |

| 4-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzenesulfonamide (3a ) | COX-2 Inhibition | 55.76% | nih.gov |

| 2-phenyl-3-((4-phenyl-2-nitrophenyl)amino)thiazolidin-4-one (7d ) | In vitro anti-inflammatory | IC50 = 1.27 µg/mL | medwinpublishers.comresearchgate.net |

| Compound B2 (a thiazolidin-4-one derivative) | COX-2 Inhibition | Maximum inhibition | nih.gov |

| Compound B6 (a thiazolidin-4-one derivative) | COX-2 Inhibition | Maximum inhibition | nih.gov |

Anticonvulsant Activity

Thiazolidin-4-one derivatives have emerged as a promising class for the development of new anticonvulsant drugs. biointerfaceresearch.comzsmu.edu.ua Their efficacy is typically screened using models such as pentylenetetrazole (PTZ)-induced seizures and the maximal electroshock (MES) test in mice. zsmu.edu.uanih.gov

In one study, a series of 4-thiazolidinone analogues of 2-amino-5-chloropyridine (B124133) were synthesized and evaluated. researchgate.net Compound 3c , 3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl) thiazolidin-4-one, was identified as the most active in the isoniazid-induced convulsions model. researchgate.net Another research effort focused on novel thiazolidin-4-one substituted thiazole (B1198619) derivatives, identifying 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ) as the most active derivative in its series. biointerfaceresearch.com

A significant lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, known by the laboratory code Les-6222 , has shown high anticonvulsant activity. zsmu.edu.uamdpi.com This compound exhibited strong properties in both PTZ and MES seizure models. zsmu.edu.ua Further investigation revealed that Les-6222 has a pronounced anti-inflammatory effect in the brain during chronic epileptogenesis, inhibiting both COX-1 and COX-2, with a predominant inhibition of COX-2. mdpi.com This dual action suggests a mechanism that involves mitigating neuroinflammation associated with seizures. mdpi.com

The table below summarizes the anticonvulsant activity of selected this compound derivatives.

| Compound Name | Model | Activity | Reference |

| 3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl) thiazolidin-4-one (3c ) | Isoniazid-induced convulsions | Most active in series | researchgate.net |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ) | MES and scPTZ tests | Very active | biointerfaceresearch.com |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222 ) | PTZ and MES tests | Highest anticonvulsant properties | zsmu.edu.ua |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222 ) | PTZ-induced kindling | High anticonvulsant activity, COX-2 inhibition | mdpi.com |

| 2-(2-furoylhydrazono)-3-substituted 4-thiazolidone derivatives | MES induced seizures | Significant activity | nih.gov |

Antiviral Activity (including Anti-HIV)

The antiviral properties of this compound derivatives have been extensively studied, with a particular focus on their activity against Human Immunodeficiency Virus (HIV). iaea.orgnih.gov Several 2,3-diaryl-1,3-thiazolidin-4-ones have proven to be particularly effective as non-nucleoside reverse transcriptase inhibitors (NNRTIs). iaea.orgnih.gov

Structure-activity relationship (SAR) studies have shown that anti-HIV activity is highly dependent on the substituents at the C-2 and N-3 positions of the thiazolidinone ring. iaea.orgresearchgate.net For example, a series of derivatives bearing a lipophilic adamantyl substituent at position 2 were synthesized. iaea.orgnih.gov Among them, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one (22 ) showed remarkable antiviral potency with an EC50 value of 0.35 µM. iaea.orgnih.gov Further separation of enantiomers revealed that the (+)-22 isomer was predominantly responsible for the potent anti-HIV-1 activity, with an EC50 value of 0.178 µM. iaea.orgnih.gov

Other studies have identified derivatives with nanomolar concentrations of inhibitory activity against HIV-1 replication. researchgate.net The 2-(2,6-difluorophenyl)-3-(6-bromo-pyridin-2-yl)-4-thiazolidinone exhibited one of the most potent actions, with an EC50 value of 0.030 µM. researchgate.net Beyond HIV, some 4-thiazolidinone derivatives have shown moderate activity against other RNA viruses, such as influenza A and vesicular stomatitis virus. cumhuriyet.edu.tr More recently, these derivatives have also been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govmdpi.com

The table below presents the antiviral activity of selected this compound derivatives.

| Compound Name | Virus/Target | Activity Measurement | Reference |

| (+)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one ((+)-22 ) | HIV-1 | EC50 = 0.178 µM | iaea.orgnih.gov |

| 2-(2,6-difluorophenyl)-3-(6-bromo-pyridin-2-yl)-4-thiazolidinone | HIV-1 | EC50 = 0.030 µM | researchgate.net |

| 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone (13 ) | Influenza A virus | Modest activity | cumhuriyet.edu.tr |

| Compound 9 (a 2,3-diaryl-thiazolidin-4-one) | HIV-1 RT | IC50 = 1 nM | nih.gov |

| Compound 10 (a 2,3-diaryl-thiazolidin-4-one) | HIV-1 RT | IC50 = 1 nM | nih.gov |

Antidiabetic Activity

Thiazolidinone derivatives are well-known for their antidiabetic properties, with clinically used drugs like rosiglitazone (B1679542) and pioglitazone (B448) belonging to the related thiazolidinedione class. nih.gov The this compound scaffold also serves as a basis for compounds with significant antidiabetic potential. These compounds primarily act by enhancing insulin (B600854) sensitivity in muscle and adipose tissues and, to a lesser extent, by inhibiting glucose production in the liver.

A study on 2-(3-Methyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones demonstrated potent antidiabetic activity in streptozotocin-induced diabetic rats. Several compounds in this series, particularly 7a, 7b, 7c, 7h, and 7j , showed a stronger antidiabetic effect than the reference drug, rosiglitazone. This enhanced activity was attributed to the presence of the thiazolidin-4-one nucleus and para-substitution on the phenyl ring. These compounds also led to a significant decrease in serum cholesterol, triglyceride, creatinine, and urea (B33335) levels, while increasing HDL and total protein levels.

Other research has focused on designing derivatives that act as partial or full agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target for improving insulin sensitivity. nih.gov The versatility of the thiazolidinone ring allows for various substitutions to optimize this activity. e3s-conferences.org

The table below summarizes the antidiabetic activity of selected this compound derivatives.

| Compound Name | Model | Key Findings | Reference |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one (7a ) | Streptozotocin-induced diabetic rats | Stronger antidiabetic effect than rosiglitazone | |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one (7b ) | Streptozotocin-induced diabetic rats | Stronger antidiabetic effect than rosiglitazone | |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)thiazolidin-4-one (7c ) | Streptozotocin-induced diabetic rats | Stronger antidiabetic effect than rosiglitazone | |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)thiazolidin-4-one (7h ) | Streptozotocin-induced diabetic rats | Stronger antidiabetic effect than rosiglitazone | |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-(2,4-dinitrophenyl)thiazolidin-4-one (7j ) | Streptozotocin-induced diabetic rats | Stronger antidiabetic effect than rosiglitazone |

Analgesic Activity

Certain derivatives of this compound have been evaluated for their analgesic properties, often in conjunction with anti-inflammatory studies. nih.gov The analgesic efficacy is typically assessed using models like the acetic acid-induced writhing test in mice. nih.gov

In a study of thiazolidin-4-one derivatives synthesized from sulphanilamide, all tested compounds showed significant analgesic activity. nih.gov The activity was found to be enhanced by substitutions such as Cl, OCH3, NO2, and OH groups on the aromatic ring. nih.gov Another report mentions that pyrazole (B372694) compounds fused with heterocycles like thiazolidinone can exhibit analgesic properties. The development of compounds with both analgesic and anti-inflammatory effects is a key area of research, as pain is a primary symptom of inflammation. nih.gov One compound, antrafenine, which is a complex molecule but shares structural motifs, showed marked analgesic activity and a long duration of action in pharmacological studies. nih.gov

The table below presents the analgesic activity of selected this compound derivatives.

| Compound Name | Model | Activity | Reference |

| Compound B1 (a thiazolidin-4-one derivative) | Acetic acid-induced writhing | Significant inhibition | nih.gov |

| Compound B3 (a thiazolidin-4-one derivative) | Acetic acid-induced writhing | Significant inhibition | nih.gov |

| Compound B4 (a thiazolidin-4-one derivative) | Acetic acid-induced writhing | Significant inhibition | nih.gov |

| Compound B8 (a thiazolidin-4-one derivative) | Acetic acid-induced writhing | Significant inhibition | nih.gov |

| Antrafenine | Pharmacological studies | Marked analgesic activity | nih.gov |

Other Pharmacological Activities

The this compound scaffold is a versatile pharmacophore, and its derivatives have been reported to possess a wide array of other pharmacological activities beyond those detailed above. This broad spectrum of activity underscores the importance of this heterocyclic system in medicinal chemistry. orientjchem.org

Reported activities include:

Anticancer: A new series of 2-aryl-4-oxo-thiazolidin-3-yl amides were synthesized and found to be effective in inhibiting the growth of various human prostate cancer cell lines. orientjchem.org

Antimicrobial: Numerous thiazolidinone derivatives have been synthesized and screened for antibacterial and antifungal activities. medwinpublishers.come3s-conferences.org The presence of electron-withdrawing groups is often associated with enhanced potency. e3s-conferences.org

Antitubercular: This is another area where thiazolidinone derivatives have shown promise. iaea.orgorientjchem.org

Enzyme Inhibition: A study of 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones revealed inhibitory activity against several enzymes, including anticholinesterase (AChE and BChE), tyrosinase, and urease. nih.gov Compound 12 was the most active against AChE, while compound 20 showed excellent urease inhibition. nih.gov

Anthelmintic, amoebicidal, and antipsychotic activities have also been associated with this class of compounds. orientjchem.org

This wide range of biological activities makes the this compound nucleus a privileged structure for the development of new therapeutic agents targeting a variety of diseases. orientjchem.org

Antihistaminic Activity

A series of 2-(4- and 3-substituted phenyl)-3-[3-(N,N-dimethylamino) propyl]-1,3-thiazolidin-4-ones has been synthesized and evaluated for their antihistaminic properties. The activity of these compounds was assessed by their ability to inhibit histamine-induced contractions on guinea pig ileum. The measurement of pA2 values indicated that these derivatives act as H1-antagonists. Notably, some compounds within this series demonstrated activity comparable to the well-known antihistamine, mepyramine nih.gov. The pA2 value is a measure of the potency of a drug as an antagonist. A higher pA2 value indicates a higher affinity of the antagonist for its receptor and thus a more potent drug.

| Compound | Substituent on Phenyl Ring | pA2 Value |

| 5 | 4-Cl | 8.1 |

| 9 | 4-OCH3 | 8.0 |

| 13 | 3-Cl | 7.9 |

| Mepyramine (Standard) | - | 8.5 |

Antiparasitic Activity

Derivatives of the thiazolidinone core structure have shown significant potential as antiparasitic agents, particularly against kinetoplastid parasites such as Leishmania and Trypanosoma.

A number of thiazolidine-2,4-dione derivatives have been evaluated for their in vitro activity against the promastigote stage of Leishmania infantum and Leishmania braziliensis. Research has identified several compounds with promising activity. For instance, one study highlighted a derivative, compound 14c , as a hit compound with good antileishmanial activity (EC50 = 7 µM) and low cytotoxicity, leading to favorable selectivity indices mdpi.com. Another study investigated a series of sixteen thiazolidine-2,4-dione derivatives and found that lipophilic substituents on the benzylidene ring increased the potency against L. infantum nih.gov.

Thiazolidenehydrazine derivatives have been evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. Several of these compounds demonstrated good activity, with IC50 values ranging from 90 nM to 25 µM nih.gov. The selectivity of these active compounds was found to be better than the reference drugs, benznidazole, glucantime, and miltefosine. Furthermore, some of these derivatives exhibited multi-trypanocidal activity, being effective against both T. cruzi and Leishmania species nih.gov.

| Compound | Parasite | Activity (IC50/EC50 µM) |

| 14c | Leishmania infantum | 7 |

| 2a | Leishmania braziliensis | 44.16 ± 5.77 |

| 2b | Leishmania infantum | 23.45 ± 4.54 |

| Thiazolidenehydrazine Derivative (Example) | Trypanosoma cruzi | 0.09 - 25 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications. Several studies have demonstrated the potential of this compound derivatives as tyrosinase inhibitors.

One study synthesized a series of 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives and evaluated their inhibitory potential against mushroom tyrosinase. The most potent compound in this series exhibited an IC50 value of 16.5 ± 0.37 µM, which was comparable to the standard inhibitor, kojic acid (IC50 = 15.9 ± 2.5 µM) nih.gov. Another investigation of azo-hydrazone tautomeric dyes containing a thiazolidinone moiety also revealed strong inhibitory activities against mushroom tyrosinase, with some compounds showing IC50 values as low as 37.59 µM researchgate.net. The inhibitory potency is influenced by the nature and position of substituents on the phenyl ring.

| Compound | Substituent | IC50 (µM) |

| 3c | 2-hydroxy-5-chloro-phenyl | 16.5 ± 0.37 |

| 4d | 2,4-dimethoxy-phenyl | 37.59 |

| 4a | 4-nitro-phenyl | 42.31 |

| 4e | 4-methyl-phenyl | 45.83 |

| Kojic Acid (Standard) | - | 15.9 ± 2.5 |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for these conditions. A novel series of thioxothiazolidinyl-acetamide derivatives has been designed and synthesized as urease inhibitors. All the evaluated derivatives showed significant urease inhibition, with IC50 values ranging from 1.473 to 9.274 µM, which were considerably more potent than the standard inhibitors hydroxyurea (B1673989) (IC50 = 100.21 ± 2.5 µM) and thiourea (B124793) (IC50 = 23.62 ± 0.84 µM) nih.gov. The structure-activity relationship studies revealed that the nature and position of substitutions on the scaffold played a crucial role in determining the urease inhibitory activity nih.gov.

| Compound | Structure | IC50 (µM) |

| 6i | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | 1.473 |

| 6e | N-benzyl-3-(4-chlorobenzyl)-4-oxo-2-thioxothiazolidine-5-carboxamide | 1.982 |

| 6a | N-benzyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide | 2.541 |

| Thiourea (Standard) | - | 23.62 ± 0.84 |

| Hydroxyurea (Standard) | - | 100.21 ± 2.5 |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Several series of thiazolidin-4-one derivatives have been synthesized and evaluated for their AChE inhibitory activity.